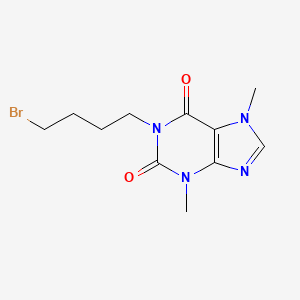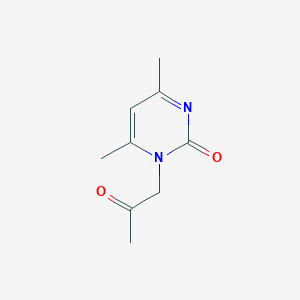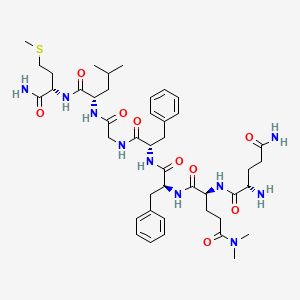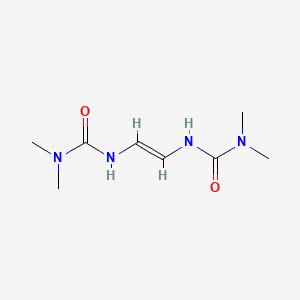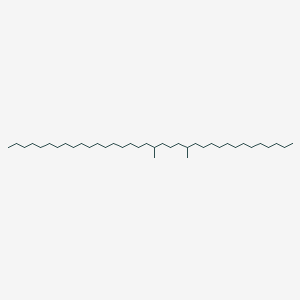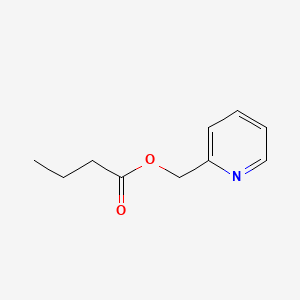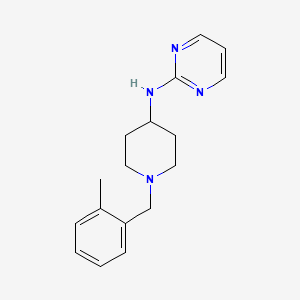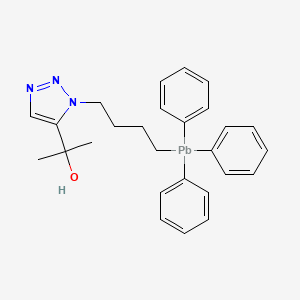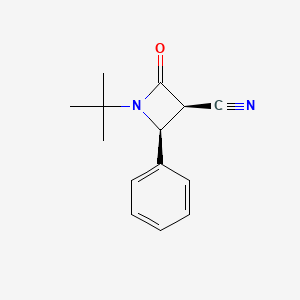
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile is a chiral azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities
準備方法
The synthesis of (3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.
Introduction of the tert-Butyl Group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Incorporation of the Phenyl Group: This can be done through Friedel-Crafts acylation or alkylation reactions.
Addition of the Carbonitrile Group: This step typically involves nucleophilic substitution reactions using cyanide sources.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, using reagents like sodium azide or amines.
Hydrolysis: Acidic or basic hydrolysis can convert the carbonitrile group to a carboxylic acid or amide.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
作用機序
The mechanism of action of (3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids .
類似化合物との比較
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile can be compared with other azetidine derivatives, such as:
(3R,4S)-1-tert-butyl-2-oxo-4-(3,5-difluorophenyl)azetidine-3-carbonitrile: This compound has similar structural features but includes fluorine atoms, which can enhance its biological activity and stability.
(3R,4S)-1-tert-butyl-2-oxo-4-(4-methoxyphenyl)azetidine-3-carbonitrile: The presence of a methoxy group can alter the compound’s electronic properties and reactivity.
(3R,4S)-1-tert-butyl-2-oxo-4-(2,4,5-trifluorophenyl)azetidine-3-carbonitrile: The trifluoromethyl group can significantly impact the compound’s lipophilicity and metabolic stability
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
特性
CAS番号 |
78759-36-1 |
|---|---|
分子式 |
C14H16N2O |
分子量 |
228.29 g/mol |
IUPAC名 |
(3R,4S)-1-tert-butyl-2-oxo-4-phenylazetidine-3-carbonitrile |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)16-12(11(9-15)13(16)17)10-7-5-4-6-8-10/h4-8,11-12H,1-3H3/t11-,12+/m0/s1 |
InChIキー |
KVWQMTOVIKHODG-NWDGAFQWSA-N |
異性体SMILES |
CC(C)(C)N1[C@@H]([C@@H](C1=O)C#N)C2=CC=CC=C2 |
正規SMILES |
CC(C)(C)N1C(C(C1=O)C#N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)
